Dehydrojuncusol

Description

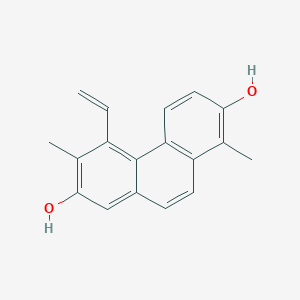

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H16O2 |

|---|---|

Molecular Weight |

264.3 g/mol |

IUPAC Name |

5-ethenyl-1,6-dimethylphenanthrene-2,7-diol |

InChI |

InChI=1S/C18H16O2/c1-4-13-10(2)17(20)9-12-5-6-14-11(3)16(19)8-7-15(14)18(12)13/h4-9,19-20H,1H2,2-3H3 |

InChI Key |

IZVFYHBVHNNKGE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC2=C1C=CC3=CC(=C(C(=C32)C=C)C)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Dehydrojuncusol: A Technical Guide to its Chemical Structure, Antiviral Activity, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrojuncusol, a naturally occurring phenanthrene derivative isolated from plants of the Juncus genus, has emerged as a potent inhibitor of the Hepatitis C Virus (HCV). This technical guide provides a comprehensive overview of the chemical structure of this compound, its significant antiviral properties, and the current understanding of its mechanism of action. Through the inhibition of the viral non-structural protein 5A (NS5A), this compound effectively disrupts HCV RNA replication. This document consolidates key quantitative data, details relevant experimental protocols, and visualizes the implicated biological pathways to serve as a valuable resource for researchers in the fields of virology, medicinal chemistry, and drug development.

Chemical Structure and Properties

This compound is classified as a phenanthrenoid, a class of organic compounds derived from the phenanthrene ring structure.[1] Its chemical identity has been confirmed through spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2,7-dihydroxy-1,8-dimethyl-5-vinylphenanthrene | |

| Molecular Formula | C₁₈H₁₆O₂ | [3] |

| Molecular Weight | 264.3 g/mol | [3] |

| CAS Number | 117824-04-1 | [3][4] |

| Appearance | Powder | [3] |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |

| Source | Rhizomes of Juncus maritimus and stems of Juncus effusus L. | [2][3] |

The structural elucidation of this compound, like other complex organic molecules, relies on a combination of modern analytical techniques. High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular formula. Infrared (IR) spectroscopy provides information about the functional groups present, such as hydroxyl (-OH) groups. Finally, one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy (¹H-NMR, ¹³C-NMR, COSY, HMQC, HMBC) are used to piece together the carbon-hydrogen framework and establish the connectivity of the atoms within the molecule.

Antiviral Activity and Quantitative Data

This compound has demonstrated significant and specific antiviral activity against the Hepatitis C Virus. Its primary mechanism of action is the inhibition of HCV RNA replication.[2][5][6]

Table 2: In Vitro Antiviral Activity of this compound against Hepatitis C Virus

| Parameter | Value | Cell Line/System | HCV Genotype | Reference |

| EC₅₀ | 1.35 µM | Huh-7 cells (HCVcc) | 2a | [2][6] |

| Activity against Daclatasvir-resistant mutants (L31M or Y93H in NS5A) | Active | [2][5][6] | ||

| Combination with Sofosbuvir | Additive effect | Huh-7 cells (HCVcc) | [2] | |

| Effect on HCV entry | No effect | HCV pseudoparticles (HCVpp) | [2] | |

| Toxicity | No in vitro toxicity observed at active concentrations | [2] |

Mechanism of Action: Targeting HCV NS5A

The antiviral activity of this compound is attributed to its specific targeting of the Hepatitis C Virus non-structural protein 5A (NS5A).[2][5][6] NS5A is a multifunctional phosphoprotein that is essential for the replication of the viral genome and the assembly of new virus particles. It does not possess any known enzymatic activity but functions as a critical component of the viral replication complex and modulates numerous host cell signaling pathways to create a favorable environment for the virus.

By inhibiting NS5A, this compound disrupts the formation and function of the HCV replication complex, thereby halting the synthesis of new viral RNA. The precise binding site and the exact molecular interactions between this compound and NS5A are subjects for further investigation.

Implicated Signaling Pathways

The inhibition of HCV NS5A by this compound is predicted to have significant downstream effects on host cell signaling pathways that are normally hijacked by the virus. While direct experimental studies on the effects of this compound on these pathways are pending, the known functions of NS5A provide a strong indication of the potential pathways involved. NS5A is known to interact with a multitude of cellular proteins and modulate pathways related to:

-

Cell Growth and Proliferation: NS5A can influence pathways such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)-Akt signaling cascades.

-

Apoptosis and Cell Survival: The viral protein can interfere with apoptotic signaling to ensure the survival of the infected host cell.

-

Innate Immune Response: NS5A is a key player in the evasion of the host's innate immune response, particularly by interfering with interferon (IFN) signaling.

-

Inflammatory Responses: NS5A can activate pro-inflammatory pathways, such as NF-κB and STAT3 signaling, contributing to the chronic inflammation seen in hepatitis C.

-

Toll-Like Receptor (TLR) Signaling: NS5A has been shown to interact with MyD88, an adaptor protein in TLR signaling, thereby dampening the antiviral response.

Caption: Mechanism of action of this compound.

Experimental Protocols

The following sections outline the methodologies for key experiments cited in the study of this compound.

Isolation and Purification of this compound

This compound is isolated from its natural sources through a process of extraction and bio-guided fractionation.

-

Plant Material Collection and Extraction: Dried and powdered rhizomes of Juncus maritimus are soaked in methanol. The resulting crude methanolic extract is then obtained.

-

Solvent Partitioning: The crude extract is dissolved in water and partitioned with methylene chloride (CH₂Cl₂) to separate compounds based on their polarity.

-

Bio-guided Fractionation: The antiviral activity of the different fractions is tested. The active fractions undergo further separation and purification using chromatographic techniques, such as column chromatography, until pure this compound is isolated.

-

Structural Identification: The purified compound is then subjected to spectroscopic analysis (NMR, MS) to confirm its chemical structure.

References

- 1. Distinct Functions of NS5A in Hepatitis C Virus RNA Replication Uncovered by Studies with the NS5A Inhibitor BMS-790052 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a Natural Phenanthrene Compound Extracted from Juncus maritimus, Is a New Inhibitor of Hepatitis C Virus RNA Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell-Free Replication of the Hepatitis C Virus Subgenomic Replicon - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HCV NS5A: A Multifunctional Regulator of Cellular Pathways and Virus Replication - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. This compound, a Natural Phenanthrene Compound Extracted from Juncus maritimus, Is a New Inhibitor of Hepatitis C Virus RNA Replication - PubMed [pubmed.ncbi.nlm.nih.gov]

Dehydrojuncusol: A Natural Phenanthrene with Potent Anti-Hepatitis C Virus Activity

A Technical Whitepaper on the Discovery, Origin, and Biological Activity of Dehydrojuncusol

Audience: Researchers, scientists, and drug development professionals.

Abstract: this compound, a phenanthrene derivative of natural origin, has emerged as a promising lead compound in the development of novel antiviral therapies. Initially discovered in the 1980s, recent investigations have unveiled its potent inhibitory activity against the Hepatitis C Virus (HCV), a major global health concern. This document provides a comprehensive technical overview of the discovery, botanical origin, and anti-HCV properties of this compound, including available quantitative data and experimental methodologies.

Discovery and Origin

This compound was first isolated and its structure elucidated in 1988 from the roots of the tidal marsh plant, Juncus roemerianus. It is a member of the phenanthrene class of aromatic compounds, which are known to be produced by a limited number of plant families, with Juncaceae being a prominent source.

Subsequent phytochemical studies have identified this compound in other species of the Juncus genus. Notably, its presence has been confirmed in the rhizomes of Juncus maritimus, a halophilic plant with a wide coastal distribution, and in the aerial parts of Juncus acutus and Juncus effusus.[1] The isolation from renewable aerial parts of some species presents an advantage for sustainable sourcing.

Chemical Structure and Properties

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Class | Phenanthrene | [2] |

| Molecular Formula | C16H12O3 | Inferred |

| Molecular Weight | 252.27 g/mol | Inferred |

| Natural Source(s) | Juncus roemerianus, Juncus maritimus, Juncus acutus, Juncus effusus | [1] |

Biological Activity: Inhibition of Hepatitis C Virus (HCV) Replication

The most significant biological activity of this compound identified to date is its potent inhibition of Hepatitis C Virus (HCV) RNA replication.[1][2][3][4][5]

Mechanism of Action

This compound targets the HCV non-structural protein 5A (NS5A), a key component of the viral replication complex.[1][2][3][4][5] By interfering with the function of NS5A, this compound effectively disrupts the replication of the viral genome.

Potency and Efficacy

In cell culture-based assays, this compound has demonstrated significant anti-HCV activity.

Table 2: Anti-HCV Activity of this compound

| Parameter | Value | Cell Line | HCV Genotype | Reference |

| EC50 | 1.35 µM | Huh-7 | 2a | [2][3][4][5] |

| CC50 | > 50 µM | Huh-7 | N/A | [2][3][4][5] |

| Selectivity Index (SI) | > 37 | Huh-7 | 2a | [2][3][4][5] |

Activity Against Drug-Resistant HCV Mutants

A critical aspect of this compound's potential as an antiviral agent is its efficacy against HCV variants that are resistant to other direct-acting antivirals (DAAs). Specifically, it has been shown to inhibit the replication of HCV replicons carrying the L31M or Y93H mutations in NS5A, which are known to confer resistance to daclatasvir.[2][3][4][5]

Combination Therapy

This compound has been evaluated in combination with sofosbuvir, an NS5B polymerase inhibitor. These studies suggest a potential for additive or synergistic effects, highlighting its suitability for inclusion in combination antiviral regimens.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used in the investigation of this compound. It should be noted that the specific, detailed parameters from the original publications are not fully available in the public domain; therefore, these descriptions are based on the available information and standard laboratory practices.

Bio-Guided Fractionation for Isolation of this compound

The isolation of this compound from Juncus maritimus was achieved through a bio-guided fractionation approach. This method involves a stepwise separation of the plant extract, with each resulting fraction being tested for its biological activity (in this case, anti-HCV activity) to guide the subsequent purification steps.

Experimental Workflow: Bio-Guided Fractionation

Caption: A generalized workflow for the bio-guided fractionation of Juncus maritimus to isolate this compound.

Methodology:

-

Extraction: The dried and powdered rhizomes of Juncus maritimus are extracted with methanol.

-

Partitioning: The crude methanolic extract is subjected to liquid-liquid partitioning, for example, between methanol/water and dichloromethane. The anti-HCV activity is found to be concentrated in the dichloromethane fraction.

-

Chromatographic Separation: The active dichloromethane fraction is then subjected to further separation using chromatographic techniques, such as column chromatography over silica gel with a gradient of solvents of increasing polarity.

-

Activity Testing: The resulting fractions are tested for their ability to inhibit HCV replication in a cell-based assay.

-

Purification: The fractions exhibiting the highest anti-HCV activity are further purified, often using High-Performance Liquid Chromatography (HPLC), to yield pure this compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Time-of-Addition Assay

To determine the stage of the HCV lifecycle that is inhibited by this compound, a time-of-addition assay is performed. This experiment involves adding the compound at different time points relative to the infection of host cells.

Experimental Workflow: Time-of-Addition Assay

Caption: Schematic of a time-of-addition assay to determine the antiviral mechanism of this compound.

Methodology:

-

Cell Culture: Huh-7 cells, a human hepatoma cell line permissive to HCV infection, are cultured in appropriate media.

-

Experimental Arms:

-

Pre-incubation: Cells are treated with this compound before being infected with HCV. The compound is washed away prior to infection. This arm assesses the effect on viral entry.

-

Co-incubation: this compound is added to the cells simultaneously with the HCV inoculum. This arm also primarily assesses the effect on viral entry.

-

Post-incubation: Cells are first infected with HCV, and after a period to allow for viral entry, the inoculum is removed, and media containing this compound is added. This arm assesses the effect on post-entry steps, such as replication.

-

-

Quantification of HCV Replication: After a suitable incubation period (e.g., 48-72 hours), the level of HCV replication is quantified, typically by measuring the amount of viral RNA (qRT-PCR) or viral protein (immunofluorescence or ELISA).

The results from these experiments indicate that this compound is most potent when added post-infection, confirming its role as an inhibitor of a post-entry stage of the HCV lifecycle.

Generation of this compound-Resistant HCV Mutants

To identify the specific viral target of this compound, resistant HCV mutants are generated in cell culture.

Methodology:

-

Long-term Culture: HCV-infected Huh-7 cells are cultured in the presence of a selective pressure of this compound, typically at a concentration of 5 times its EC50.

-

Passaging: The virus-containing supernatant from these cultures is periodically harvested and used to infect fresh cells, which are then cultured under the same selective pressure. This process is continued for several weeks.

-

Isolation of Resistant Virus: Viruses that are able to replicate in the presence of this compound are isolated.

-

Genotypic Analysis: The viral RNA from the resistant population is extracted, and the region encoding the NS5A protein is sequenced to identify mutations that are not present in the wild-type virus.

This methodology has been used to identify mutations in the NS5A protein that confer resistance to this compound, thereby confirming NS5A as its direct target.

Signaling Pathway

The antiviral activity of this compound is a result of its direct interaction with the HCV NS5A protein, which disrupts the formation and function of the viral replication complex.

HCV Replication and Inhibition by this compound

Caption: Simplified signaling pathway of HCV replication and the inhibitory action of this compound on the NS5A protein.

Conclusion and Future Directions

This compound is a naturally occurring phenanthrene with demonstrated potent anti-HCV activity. Its mechanism of action, targeting the viral NS5A protein, and its efficacy against drug-resistant variants make it a compelling candidate for further preclinical and clinical development. Future research should focus on elucidating its detailed pharmacokinetic and pharmacodynamic properties, optimizing its structure to enhance potency and selectivity, and exploring its efficacy in in vivo models of HCV infection. The potential for sustainable sourcing from various Juncus species further enhances its appeal as a lead compound for the next generation of anti-HCV therapeutics.

References

- 1. This compound, a Natural Phenanthrene Compound Extracted from Juncus maritimus, Is a New Inhibitor of Hepatitis C Virus RNA Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a Natural Phenanthrene Compound Extracted from Juncus maritimus, Is a New Inhibitor of Hepatitis C Virus RNA Replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a Natural Phenan... preview & related info | Mendeley [mendeley.com]

- 4. journals.asm.org [journals.asm.org]

- 5. researchgate.net [researchgate.net]

Dehydrojuncusol from Juncus maritimus: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Juncus maritimus, commonly known as the sea rush, is a perennial halophytic plant found in coastal salt marshes and estuaries. Beyond its ecological significance, this resilient plant is emerging as a valuable source of bioactive compounds, notably the phenanthrene derivative dehydrojuncusol. This technical guide provides an in-depth overview of Juncus maritimus as a source of this compound, focusing on its extraction, biological activity, and the methodologies employed in its study. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential of natural products in antiviral therapies.

This compound has been identified as a potent inhibitor of the Hepatitis C Virus (HCV), a major cause of chronic liver disease worldwide.[1] Its mechanism of action involves the targeting of the viral nonstructural protein 5A (NS5A), a key component of the HCV replication complex.[2] This guide will detail the scientific evidence supporting the anti-HCV activity of this compound, present the available quantitative data, and provide comprehensive experimental protocols for its extraction, isolation, and antiviral assessment.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the biological activity of this compound and its source, Juncus maritimus.

Table 1: Antiviral Activity of this compound against Hepatitis C Virus (HCV)

| Parameter | Value | HCV Genotype | Assay System | Reference |

| EC50 | 1.35 µM | 2a | Cell-based HCV infection assay | [3] |

| 8.21 µM | 2a | Added during inoculation step | [3] | |

| 1.53 µM | 2a | Added post-inoculation step | [3] | |

| CC50 | ~75.6 µM | - | Huh-7 cells | [3] |

| Selective Index (SI) | 56 | - | (CC50/EC50) | [3] |

Table 2: Bioactivity of Juncus maritimus Extracts

| Extract/Partition | Activity | Concentration | Assay System | Reference |

| Rhizome Crude Extract | <10% relative infection | 25 µg/mL | HCV replication assay | [1] |

| Methylene Chloride Partition | 6.26% relative infection | 25 µg/mL | HCV replication assay | [1] |

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and antiviral evaluation of this compound from Juncus maritimus.

Bio-guided Extraction and Isolation of this compound

This protocol is based on the bio-guided fractionation approach that led to the successful isolation of this compound.[2][4]

a. Plant Material Collection and Preparation:

-

Collect fresh rhizomes of Juncus maritimus.

-

Wash the rhizomes thoroughly with tap water to remove any debris and salt.

-

Air-dry the rhizomes in a well-ventilated area at room temperature until they are completely dry.

-

Grind the dried rhizomes into a fine powder using a mechanical grinder.

b. Methanolic Extraction:

-

Macerate the powdered rhizomes in methanol (MeOH) at a ratio of 1:10 (w/v) at room temperature for 48 hours with occasional stirring.

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanolic extract.

c. Solvent-Solvent Partitioning:

-

Suspend the crude methanolic extract in a solution of 50% aqueous MeOH.

-

Perform sequential liquid-liquid partitioning with solvents of increasing polarity:

-

n-hexane

-

Dichloromethane (CH2Cl2) or Chloroform (CHCl3)

-

Ethyl acetate (EtOAc)

-

-

Separate and concentrate each fraction using a rotary evaporator. The this compound is primarily found in the dichloromethane/chloroform fraction.[1][4]

d. Chromatographic Purification:

-

Subject the active dichloromethane/chloroform fraction to Vacuum Liquid Chromatography (VLC) on a silica gel column.

-

Elute the column with a gradient of n-hexane and ethyl acetate.

-

Monitor the fractions by Thin Layer Chromatography (TLC) and pool fractions with similar profiles.

-

Further purify the active fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol-water gradient system to yield pure this compound.[1]

-

Confirm the structure and purity of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[2]

HCV Replicon Assay for Antiviral Activity

This protocol describes a cell-based assay to determine the anti-HCV activity of this compound using a luciferase reporter replicon system.[5]

a. Cell Culture and Reagents:

-

Culture Huh-7 cells harboring an HCV subgenomic replicon encoding a luciferase reporter gene (e.g., Renilla luciferase) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, nonessential amino acids, penicillin, and streptomycin.

-

Maintain the cells at 37°C in a humidified atmosphere with 5% CO2.

b. Assay Procedure:

-

Seed the HCV replicon cells in 384-well plates at an appropriate density.

-

Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the assay should be kept below 0.5%.

-

Add the diluted compound to the cells. Include a vehicle control (DMSO only) and a positive control (a known HCV inhibitor).

-

Incubate the plates for 72 hours at 37°C.

-

Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.

c. Data Analysis:

-

Calculate the percentage of inhibition of HCV replication for each concentration of this compound relative to the DMSO control.

-

Determine the 50% effective concentration (EC50) by fitting the dose-response curve using a non-linear regression model.[5]

Cytotoxicity Assay

This protocol is essential to determine the therapeutic window of this compound.

a. Assay Procedure:

-

Seed Huh-7 cells (or the same cell line used in the antiviral assay) in 96-well plates.

-

Treat the cells with serial dilutions of this compound for the same duration as the antiviral assay (e.g., 72 hours).

-

Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a calcein AM assay.[5]

-

Measure the absorbance or fluorescence according to the chosen method.

b. Data Analysis:

-

Calculate the percentage of cytotoxicity for each concentration relative to the vehicle control.

-

Determine the 50% cytotoxic concentration (CC50) from the dose-response curve.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed mechanism of action of this compound.

Caption: Experimental workflow for the isolation and evaluation of this compound.

Caption: this compound's inhibition of HCV replication via NS5A targeting.

Conclusion

This compound, isolated from Juncus maritimus, represents a promising natural product with potent and specific anti-HCV activity. Its mechanism of action, targeting the viral NS5A protein, makes it a valuable lead compound for the development of new direct-acting antiviral agents. The methodologies outlined in this guide provide a framework for the extraction, isolation, and evaluation of this compound, facilitating further research into its therapeutic potential. The favorable selective index suggests a good safety profile at effective concentrations, warranting further preclinical and clinical investigation. The exploration of natural sources like Juncus maritimus continues to be a critical avenue in the discovery of novel therapeutics for infectious diseases.

References

- 1. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 2. This compound, a Natural Phenanthrene Compound Extracted from Juncus maritimus, Is a New Inhibitor of Hepatitis C Virus RNA Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Juncaceae Species as Promising Sources of Phenanthrenes: Antiproliferative Compounds from Juncus maritimus Lam - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubcompare.ai [pubcompare.ai]

The Biosynthesis of Dehydrojuncusol in Juncus Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: Dehydrojuncusol, a phenanthrenoid compound isolated from various Juncus species, has garnered interest for its potential pharmacological activities. Understanding its biosynthetic pathway is crucial for metabolic engineering and ensuring a sustainable supply for research and development. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, based on current scientific literature on phenanthrenoid biosynthesis in plants. It outlines the key enzymatic steps, precursors, and intermediates. While quantitative data and detailed experimental protocols specific to this compound in Juncus are not yet available, this guide presents generalized methodologies and highlights areas for future research.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of phenanthrenoids, including this compound, is believed to originate from the shikimate pathway, a common route for the synthesis of aromatic compounds in plants.[1][2] The proposed pathway for this compound in Juncus species is extrapolated from the well-studied biosynthesis of 9,10-dihydrophenanthrenes in Orchidaceae.[3][4][5]

The pathway initiates with the aromatic amino acid L-phenylalanine. Through a series of enzymatic reactions, L-phenylalanine is converted into a dihydrostilbene (bibenzyl) intermediate. This intermediate then undergoes oxidative cyclization to form the characteristic 9,10-dihydrophenanthrene core structure. Subsequent enzymatic modifications, such as hydroxylation, methylation, and dehydrogenation, are proposed to yield this compound.

The key steps are hypothesized as follows:

-

Formation of Dihydro-m-coumaric Acid: L-phenylalanine is converted to m-coumaric acid, which is then reduced to dihydro-m-coumaric acid. This has been shown to be an efficient precursor in the biosynthesis of 9,10-dihydrophenanthrenes in orchids.[3][5]

-

Formation of a Dihydrostilbene Intermediate: Dihydro-m-coumaroyl-CoA undergoes a condensation reaction with three molecules of malonyl-CoA, catalyzed by a bibenzyl synthase (a type of stilbene synthase). This reaction forms a trihydroxybibenzyl intermediate.[3][4]

-

Cyclization to a 9,10-Dihydrophenanthrene Core: The dihydrostilbene intermediate is believed to undergo intramolecular oxidative coupling to form the 9,10-dihydrophenanthrene skeleton.

-

Tailoring Reactions: A series of tailoring reactions, including hydroxylation, methylation, and the formation of a vinyl group, are presumed to occur on the 9,10-dihydrophenanthrene scaffold to produce juncusol.

-

Final Dehydrogenation: The final step is likely the dehydrogenation of the 9,10-dihydrophenanthrene precursor, juncusol, to form the phenanthrene ring system of this compound. This is supported by the co-occurrence of juncusol and this compound in Juncus species.[6][7]

References

- 1. From Nature to Lab: A Review of Secondary Metabolite Biosynthetic Pathways, Environmental Influences, and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 9,10-Dihydrophenanthrenes as phytoalexins of Orchidaceae. Biosynthetic studies in vitro and in vivo proving the route from L-phenylalanine to dihydro-m-coumaric acid, dihydrostilbene and dihydrophenanthrenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The inducible 9, 10-dihydrophenanthrene pathway: characterization and expression of bibenzyl synthase and S-adenosylhomocysteine hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. openalex.org [openalex.org]

- 7. journals.asm.org [journals.asm.org]

Dehydrojuncusol: A Technical Guide to its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrojuncusol, a naturally occurring phenanthrene derivative, has emerged as a compound of significant interest in antiviral research. Isolated from plants of the Juncus genus, such as Juncus maritimus and Juncus acutus, it has demonstrated potent inhibitory activity against the Hepatitis C Virus (HCV). This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including its biological activity, to serve as a foundational resource for researchers in drug discovery and development.

Chemical and Physical Properties

This compound is a tricyclic aromatic compound with a phenanthrene backbone. Its chemical structure is characterized by the presence of hydroxyl and methyl functional groups.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₈H₁₆O₂ | |

| Molecular Weight | 264.32 g/mol | |

| Appearance | Not specified in literature | |

| Melting Point | Not specified in literature | |

| Boiling Point | Not specified in literature | |

| Density | Not specified in literature | |

| pKa | Not specified in literature | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Commercial Supplier Data |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound. While complete spectra are not publicly available, the following information can be inferred from the literature on related phenanthrene compounds and general spectroscopic principles.

Table 2: Expected Spectroscopic Characteristics of this compound

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Signals corresponding to aromatic protons on the phenanthrene ring system, protons of the methyl groups, and protons of the hydroxyl groups. The chemical shifts and coupling constants would be indicative of their specific positions on the molecule. |

| ¹³C NMR | Resonances for the carbon atoms of the phenanthrene core, the methyl groups, and the carbon atoms bearing the hydroxyl groups. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for O-H stretching (broad, around 3200-3600 cm⁻¹), C-H stretching of aromatic and aliphatic groups (around 2850-3100 cm⁻¹), C=C stretching of the aromatic rings (around 1450-1600 cm⁻¹), and C-O stretching (around 1000-1250 cm⁻¹). |

| Mass Spectrometry (MS) | A molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of methyl groups and other characteristic cleavages of the phenanthrene ring system. |

| UV-Vis Spectroscopy | Absorption maxima characteristic of the phenanthrene chromophore, typically in the UV region. |

Experimental Protocols

Isolation of this compound from Juncus maritimus

The following is a generalized protocol based on the described isolation of this compound. For precise details, refer to the original research articles.

Experimental Workflow for this compound Isolation

Caption: A generalized workflow for the isolation of this compound.

Methodology:

-

Plant Material Collection and Preparation: Collect rhizomes of Juncus maritimus. The plant material should be dried and ground into a fine powder.

-

Extraction: The powdered rhizomes are subjected to solvent extraction, typically using methanol, to obtain a crude extract.

-

Solvent Partitioning: The crude methanol extract is then partitioned between water and a non-polar organic solvent, such as dichloromethane, to separate compounds based on their polarity. The fraction containing this compound is collected.

-

Chromatographic Purification: The enriched fraction is further purified using chromatographic techniques. This may involve column chromatography over silica gel, followed by other methods like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.

Note: A detailed, step-by-step chemical synthesis protocol for this compound is not currently available in the public domain.

Biological Activity and Mechanism of Action

This compound has been identified as a potent inhibitor of the Hepatitis C Virus (HCV). Its primary molecular target is the viral non-structural protein 5A (NS5A).

Table 3: Biological Activity of this compound against HCV

| Parameter | Value | Cell Line |

| EC₅₀ (50% Effective Concentration) | 1.35 µM | Huh-7 cells |

| CC₅₀ (50% Cytotoxic Concentration) | ~75.6 µM | Huh-7 cells |

Signaling Pathway Inhibition

HCV NS5A is a multifunctional phosphoprotein that plays a crucial role in the viral life cycle, including RNA replication, assembly, and modulation of host cell signaling pathways. By binding to NS5A, this compound disrupts these functions, leading to the inhibition of viral replication.

The NS5A protein is known to interact with and modulate several host cell signaling pathways to create a favorable environment for viral replication. These include pathways involved in cell growth, apoptosis, and the interferon response. By inhibiting NS5A, this compound likely restores the host's antiviral defenses and disrupts the cellular environment conducive to HCV propagation.

Conclusion

This compound represents a promising natural product lead for the development of novel anti-HCV therapeutics. This guide summarizes the currently available data on its physical and chemical properties. Further research is warranted to fully elucidate its physicochemical characteristics, develop a scalable synthetic route, and further explore its mechanism of action and potential for drug development. The information provided herein is intended to serve as a valuable resource for scientists and researchers working in this exciting field.

Preliminary Biological Screening of Dehydrojuncusol: A Technical Overview

Dehydrojuncusol, a natural phenanthrene compound isolated from Juncus maritimus, has emerged as a molecule of significant interest in drug discovery, particularly for its potent antiviral properties.[1][2][3][4] This technical guide provides a comprehensive overview of the preliminary biological screening of this compound, with a focus on its anti-Hepatitis C Virus (HCV) activity, the primary area of its investigation to date. The information is tailored for researchers, scientists, and drug development professionals, presenting key data, experimental protocols, and mechanistic insights.

Antiviral Activity against Hepatitis C Virus (HCV)

The most well-documented biological activity of this compound is its potent and specific inhibition of Hepatitis C Virus replication.[1][2][3][4]

This compound has demonstrated significant efficacy against HCV, particularly genotype 2a, with a 50% effective concentration (EC₅₀) of 1.35 µM.[1][3][4] The compound is also effective against HCV genotype 3a and can be used in combination with other direct-acting antivirals (DAAs) like sofosbuvir, where it exhibits an additive effect.[1][2][4] Notably, this compound retains its activity against daclatasvir-resistant HCV mutants, specifically those with L31M or Y93H mutations in the NS5A protein.[2][3][4] Importantly, no in vitro toxicity was observed at its active concentrations.[1][2][3][4]

| Parameter | Value | Virus/Cell Line | Notes |

| EC₅₀ (HCV Genotype 2a) | 1.35 µM | Huh-7 cells | - |

| EC₅₀ (in combination with Sofosbuvir 600 nM) | 1.10 nM | Huh-7 cells | Demonstrates additive antiviral activity.[1] |

| Activity against Daclatasvir-resistant mutants | Active | L31M and Y93H mutants | Inhibits RNA replication of these common resistant strains.[2][3][4] |

| In vitro Toxicity | Not observed | - | No toxicity at active concentrations.[1][2][3][4] |

The antiviral action of this compound is attributed to its specific targeting of the HCV non-structural protein 5A (NS5A).[1][2][4] NS5A is a critical component of the HCV replication complex and is essential for viral RNA replication. By inhibiting NS5A, this compound effectively disrupts the viral replication cycle.[1] A time-of-addition assay revealed that the compound is most effective when added after the virus has entered the host cell, further supporting its role as a replication inhibitor rather than an entry inhibitor.[1][3][4]

-

Cell Line: Human hepatoma Huh-7 cells are commonly used for HCV studies.

-

Virus: The Japanese Fulminant Hepatitis 1 (JFH1) strain of HCV (genotype 2a) is often used for infection studies.

-

Huh-7 cells are seeded in appropriate culture plates.

-

Cells are inoculated with HCVcc (cell culture-produced HCV).

-

This compound is added at various time points pre- and post-infection.

-

After a set incubation period (e.g., 48-72 hours), viral replication is quantified. This is typically done by measuring HCV RNA levels via qRT-PCR or by determining viral titers in the supernatant.

-

Huh-7 cells harboring an HCV subgenomic replicon (a portion of the viral genome that can replicate autonomously) are used. These replicons often contain a reporter gene (e.g., luciferase or GFP) to facilitate quantification of replication.

-

The replicon-containing cells are treated with various concentrations of this compound.

-

After incubation, the level of reporter gene expression is measured, which correlates with the rate of HCV RNA replication.

-

HCV-infected Huh-7 cells are cultured in the presence of a selective pressure of this compound (typically at a concentration several times its EC₅₀).

-

The viral supernatant is collected at regular intervals and used to infect fresh cells, continuing the selective pressure.

-

The emergence of resistant viruses is monitored by quantifying viral RNA.

-

Once resistance is established, the NS5A gene from the resistant viral population is sequenced to identify mutations responsible for the resistance phenotype.

Other Potential Biological Activities

While the anti-HCV activity of this compound is well-characterized, it belongs to the phenanthrene class of compounds, which are known for a broader range of biological activities.[1] These include cytotoxic, antimicrobial, spasmolytic, and anti-inflammatory effects.[1] However, specific studies on this compound for these other activities are not as extensively reported in the currently available literature. Further research is warranted to explore the full biological potential of this molecule.

Summary and Future Directions

This compound is a promising natural product with potent anti-HCV activity, acting as a specific inhibitor of the viral NS5A protein. Its efficacy against drug-resistant strains and its favorable toxicity profile make it an attractive lead compound for the development of new anti-HCV therapies. Future research should focus on a broader biological screening to investigate its potential cytotoxic, antimicrobial, and anti-inflammatory properties, which could unveil new therapeutic applications for this molecule. Further preclinical development, including pharmacokinetic and in vivo efficacy studies, is also a critical next step.

References

- 1. This compound, a Natural Phenanthrene Compound Extracted from Juncus maritimus, Is a New Inhibitor of Hepatitis C Virus RNA Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. biorxiv.org [biorxiv.org]

- 4. This compound, a Natural Phenan... preview & related info | Mendeley [mendeley.com]

The Rush for a Cure: An Ethnobotanical and Phytochemical Exploration of Juncus Species for Novel Phenanthrenes in Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

The genus Juncus, commonly known as rushes, encompasses a diverse group of plants that have been utilized in traditional medicine across various cultures for centuries. Historically, these unassuming plants have been employed for everything from weaving baskets to treating ailments ranging from insomnia and gastrointestinal issues to urinary disorders.[1][2][3] Recent scientific investigations have unveiled a rich source of bioactive compounds within these species, particularly phenanthrenes, which have demonstrated significant potential in the realm of drug development. This in-depth technical guide explores the ethnobotanical uses of Juncus species, delves into the phytochemical landscape of their phenanthrene constituents, and provides a comprehensive overview of their pharmacological activities and the experimental protocols for their isolation and characterization.

Ethnobotanical Heritage: A Foundation for Modern Discovery

The traditional use of Juncus species in medicine provides a crucial starting point for phytochemical investigation. In traditional Chinese medicine, for instance, species like Juncus decipiens have been used to promote diuresis and clear "heart fire," a concept linked to anxiety and restlessness.[4][5][6] This aligns with modern findings that phenanthrenes isolated from Juncus species possess anti-anxiety effects.[7] Similarly, the historical use of Juncus inflexus for its antibacterial properties is now substantiated by the discovery of phenanthrenes with potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[1][8] Indigenous peoples in North America have also utilized Juncus species for medicinal purposes, alongside their use for crafting and as a food source.[9] This rich history of human interaction with Juncus plants underscores the importance of ethnobotany as a valuable tool for identifying promising avenues for drug discovery.

The Phenanthrene Treasure Trove of the Juncaceae

The family Juncaceae, and specifically the genus Juncus, is a prolific source of phenanthrenes, a class of aromatic compounds with a diverse range of biological activities.[10][11][12] These compounds are considered significant chemotaxonomic markers for the genus, with certain structural features, such as vinyl substitutions, being particularly characteristic of Juncus phenanthrenes.[9][13] To date, over one hundred phenanthrenes have been isolated from various Juncus species, including monomers, dimers, and glucosides.[12][13]

Structural Diversity

The phenanthrenes isolated from Juncus species exhibit remarkable structural diversity, ranging from simple substituted monomers to complex dimeric and even heptacyclic structures.[8][10][11] This structural variety contributes to their wide spectrum of pharmacological effects. For example, juncusol is a ubiquitous phenanthrene found in nearly all investigated Juncus species, while other compounds like dehydroeffusol have shown a broad range of activities.[12]

Pharmacological Activities: A New Frontier in Therapeutics

The phenanthrenes derived from Juncus species have demonstrated a wide array of promising pharmacological activities, making them attractive candidates for further drug development.

Antiproliferative and Cytotoxic Effects

A significant body of research has focused on the anticancer potential of Juncus phenanthrenes. Numerous studies have reported their potent antiproliferative activity against a variety of human cancer cell lines.[9][10][14][15][16] For instance, phenanthrenes from Juncus ensifolius have shown significant activity against HeLa, COLO 205, and COLO 320 cancer cells, with some compounds exhibiting strong synergistic effects when combined with the conventional anticancer drug doxorubicin.[9] Dimeric phenanthrenes from Juncus maritimus have also displayed strong antiproliferative activity against T-47D breast cancer cells.[10][15] The mechanisms underlying these effects are thought to involve the induction of apoptosis and the inhibition of tubulin polymerization.[9]

Antimicrobial and Biofilm Inhibitory Activity

In an era of increasing antimicrobial resistance, the discovery of novel antibacterial agents is paramount. Phenanthrenes from Juncus species have emerged as a promising source of such compounds. Articulins and other phenanthrenes from Juncus articulatus have demonstrated potent activity against both methicillin-susceptible and methicillin-resistant Staphylococcus aureus (MSSA and MRSA), including the inhibition of biofilm formation.[17] Jinflexins isolated from Juncus inflexus also exhibit significant antibacterial activity against MRSA.[8]

Anti-inflammatory and Other Activities

Beyond their anticancer and antimicrobial properties, Juncus phenanthrenes have also been investigated for their anti-inflammatory, antioxidant, anxiolytic, and antialgal activities.[12][14][18] For example, phenanthrenes from Juncus effusus have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide-activated macrophages, indicating their anti-inflammatory potential.[14]

Quantitative Data Summary

The following tables summarize the quantitative data on the bioactivity of selected phenanthrenes isolated from various Juncus species.

Table 1: Antiproliferative Activity of Phenanthrenes from Juncus Species (IC50 in µM)

| Compound/Species | HeLa | COLO 205 | COLO 320 | T-47D | A2780 | MCF-7 | MRC-5 (Normal) | Reference |

| Ensifolin A (J. ensifolius) | 3.9 | 12.7 | - | - | - | - | >20 | [9] |

| Ensifolin D (J. ensifolius) | 4.9 | >10 | >10 | - | - | - | >25 | [9] |

| Ensifolin H (J. ensifolius) | 5.2 | >10 | >10 | - | - | - | >42 | [9] |

| Maritin D (dimer) (J. maritimus) | - | - | - | 9.1 | - | - | - | [10][15] |

| Effususin A (dimer) (J. maritimus) | - | - | - | 6.2 | - | - | - | [10][15] |

| Juncusol (J. tenuis) | 0.5 | - | - | - | - | - | - | [13][16] |

| Effusol (J. tenuis) | 2.3 | - | - | - | - | - | - | [13][16] |

Table 2: Antibacterial Activity of Phenanthrenes from Juncus articulatus (MIC in µM)

| Compound | MSSA | MRSA | Biofilm Inhibition (MSSA) | Biofilm Inhibition (MRSA) | Reference |

| Compound 12 | 15.1 | 15.1 | 15.1 | 15.1 | [17] |

| Compound 14 | 15.3 | 15.3 | 30.6 | 30.6 | [17] |

| Compound 15 | 30.0 | 30.0 | 60.0 | 60.0 | [17] |

| Compound 17 | 56.8 | 56.8 | 113.6 | 113.6 | [17] |

| Compound 18 | 56.8 | 56.8 | 114.3 | 114.3 | [17] |

Experimental Protocols

The isolation and characterization of phenanthrenes from Juncus species typically involve a series of well-established phytochemical techniques.

Extraction

The general workflow for extracting phenanthrenes from plant material is as follows:

Caption: General workflow for the extraction of phenanthrenes.

Isolation and Purification

The crude extracts or their fractions are subjected to various chromatographic techniques to isolate individual phenanthrenes.

References

- 1. Hard Rush – Roots of Medicine [dsps.lib.uiowa.edu]

- 2. Dig deeper into grasslike Juncus known as rushes [hoffmannursery.com]

- 3. Rush plants of southern California used to weave colorful baskets - [ethnoherbalist.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Phytochemical, ethnomedicinal uses and pharmacological profile of Juncus decipiens (Buchenau) Nakai (common rush) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. globethesis.com [globethesis.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Unique Phenanthrenes from Juncus ensifolius and Their Antiproliferative and Synergistic Effects with the Conventional Anticancer Agent Doxorubicin against Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Juncaceae Species as Promising Sources of Phenanthrenes: Antiproliferative Compounds from Juncus maritimus Lam - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phenanthrene Monomers and Dimers from Juncus tenuis with Antiproliferative Activity and Synergistic Effect with Doxorubicin Against Human Colon Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Antiproliferative Phenanthrenes from Juncus tenuis: Isolation and Diversity-Oriented Semisynthetic Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cytotoxic and anti-inflammatory activities of phenanthrenes from the medullae of Juncus effusus L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Juncaceae Species as Promising Sources of Phenanthrenes: Antiproliferative Compounds from Juncus maritimus Lam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

Dehydrojuncusol and Other Phenanthrenes from Juncus maritimus: A Technical Guide

This technical guide provides an in-depth overview of the isolation, structural elucidation, and biological activities of dehydrojuncusol and other phenanthrene compounds derived from the halophyte Juncus maritimus. The content is tailored for researchers, scientists, and professionals in drug development, presenting key data, experimental protocols, and signaling pathways.

Introduction

Juncus maritimus Lam., a perennial herb found in coastal salt marshes, is a rich source of phenanthrenes, a class of aromatic secondary metabolites.[1] These compounds have garnered significant attention for their structural diversity and promising pharmacological properties, including cytotoxic, antiproliferative, antiviral, and anti-inflammatory effects.[1][2][3] Among the compounds isolated from this plant, this compound has emerged as a potent inhibitor of the Hepatitis C Virus (HCV), highlighting the therapeutic potential of Juncus maritimus phenanthrenes.[4][5] This guide details the scientific investigations into these compounds, offering a comprehensive resource for their study and potential application.

Isolation and Purification of Phenanthrenes

The isolation of phenanthrenes from Juncus maritimus involves a multi-step process combining extraction and various chromatographic techniques. The general workflow is designed to separate compounds based on their polarity and molecular weight.

Experimental Protocol: General Extraction and Isolation

-

Plant Material Preparation : The dried and ground aerial parts or rhizomes of Juncus maritimus are used as the starting material.[2][6]

-

Extraction : The ground plant material is extracted with methanol (MeOH) at room temperature, typically using percolation.[6][7] The resulting extract is then concentrated under reduced pressure.

-

Solvent-Solvent Partitioning : The concentrated methanolic extract is dissolved in 50% aqueous MeOH. A liquid-liquid partition is then performed sequentially with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc), to fractionate the extract.[6][7] The phenanthrenes are typically enriched in the chloroform-soluble fraction.

-

Chromatographic Separation : The active fraction (e.g., CHCl₃) is subjected to a series of chromatographic steps for the purification of individual compounds.[6][7] These methods include:

-

Vacuum Liquid Chromatography (VLC) : Initial separation of the crude fraction using a silica gel stationary phase and a gradient elution system (e.g., cyclohexane–EtOAc–MeOH).[7]

-

Column Chromatography (CC) : Further separation of VLC fractions, often using Sephadex LH-20 gel with an eluent like CH₂Cl₂–MeOH (1:1).[7]

-

Medium Pressure Liquid Chromatography (MPLC) : A more efficient method for purification using reversed-phase (RP) or normal-phase (NP) columns.[7]

-

High-Performance Liquid Chromatography (HPLC) : Final purification step to yield highly pure compounds, using RP or NP columns.[6][7]

-

Preparative Thin-Layer Chromatography (TLC) : Used for the separation of minor or closely related compounds.[6]

-

References

- 1. mdpi.com [mdpi.com]

- 2. This compound, a Natural Phenanthrene Compound Extracted from Juncus maritimus, Is a New Inhibitor of Hepatitis C Virus RNA Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxic and anti-inflammatory activities of phenanthrenes from the medullae of Juncus effusus L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. This compound, a Natural Phenanthrene Compound Extracted from Juncus maritimus, Is a New Inhibitor of Hepatitis C Virus RNA Replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Juncaceae Species as Promising Sources of Phenanthrenes: Antiproliferative Compounds from Juncus maritimus Lam - PMC [pmc.ncbi.nlm.nih.gov]

- 7. doktori.bibl.u-szeged.hu [doktori.bibl.u-szeged.hu]

Initial Cytotoxicity Screening of Dehydrojuncusol and Related Phenanthrenes on Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial cytotoxicity screening of Dehydrojuncusol-related phenanthrenes, a class of compounds isolated from the Juncus species, on various cancer cell lines. Due to the limited availability of public data on this compound, this document focuses on the well-studied and structurally related compound, Juncusol, and other bioactive phenanthrenes from the Juncus genus. This guide is intended to serve as a valuable resource for researchers and professionals in the field of oncology drug discovery and development.

Introduction to Juncus Phenanthrenes and their Anticancer Potential

Phenanthrenes derived from plants of the Juncus genus have emerged as a promising class of natural products with significant biological activities, including potent cytotoxic effects against various cancer cell lines.[1][2][3] These compounds are characterized by their three-ring aromatic core and various substitutions that influence their bioactivity. Juncusol, a representative member of this family, has demonstrated notable antiproliferative properties, making it and its analogs compelling candidates for further investigation as potential anticancer agents.[4][5]

The mechanism of action of these phenanthrenes is thought to involve multiple pathways, including the induction of apoptosis and cell cycle arrest.[5] For instance, Juncusol has been shown to induce G2/M phase cell cycle arrest and apoptosis in HeLa cervical cancer cells.[5] The structural diversity within this compound class offers a rich scaffold for medicinal chemistry efforts to optimize potency and selectivity.

Quantitative Cytotoxicity Data

The following tables summarize the in vitro cytotoxic activity of Juncusol and other related phenanthrenes against a panel of human and murine cancer cell lines. The data is presented as IC50 (half-maximal inhibitory concentration) or ED50 (median effective dose) values, which represent the concentration of the compound required to inhibit cell growth by 50%.

Table 1: Cytotoxicity of Juncusol and Related 9,10-Dihydrophenanthrenes [4]

| Compound | CCRF-CEM (Human Lymphoblastic Leukemia) IC50 (µg/mL) | B-16 (Mouse Melanoma) IC50 (µg/mL) | L-1210 (Mouse Lymphocytic Leukemia) IC50 (µg/mL) |

| Juncusol | Not Tested | 12.5 | 13.8 |

| Desvinyljuncusol | 9.3 | 17.5 | 10.2 |

| 2-hydroxy-3-methyl-9,10-dihydrophenanthrene | Not Tested | 27.7 | 24.5 |

| Quaternary Ammonium Salt 2d | 0.9 | 0.3 | 1.3 |

| Quaternary Ammonium Salt 3d | 1.4 | 0.5 | 3.7 |

Table 2: Cytotoxicity of Phenanthrenes from Juncus effusus [6][7]

| Compound | SHSY-5Y (Human Neuroblastoma) IC50 (µM) | SMMC-7721 (Human Hepatocellular Carcinoma) IC50 (µM) | HepG-2 (Human Hepatocellular Carcinoma) IC50 (µM) | Hela (Human Cervical Cancer) IC50 (µM) | MCF-7 (Human Breast Cancer) IC50 (µM) |

| Effususin E | >100 | 57.5 | >100 | >100 | >100 |

Table 3: Cytotoxicity of Phenanthrenes from Juncus ensifolius [2]

| Compound | HeLa (Human Cervical Cancer) IC50 (µM) | COLO 205 (Human Colon Cancer) IC50 (µM) | COLO 320 (Human Colon Cancer) IC50 (µM) |

| Ensifolin A | 12.7 | 3.9 | 10.1 |

| Ensifolin D | >20 | >20 | >20 |

| Ensifolin H | >20 | >20 | >20 |

| Juncuenin B | >20 | >20 | >20 |

Table 4: Cytotoxicity of Phenanthrenes from Juncus maritimus [3]

| Compound | T-47D (Human Breast Cancer) IC50 (µM) |

| Maritin C | >20 |

| Dimeric Phenanthrene 1 | 9.1 |

| Dimeric Phenanthrene 2 | 6.2 |

Note: The activity of Juncusol was also reported against KB (human epidermoid nasopharynx carcinoma) cells with an ED50 of 0.3 µg/mL.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments typically employed in the initial cytotoxicity screening of novel compounds like this compound and its analogs.

-

Cell Lines: A panel of cancer cell lines relevant to the therapeutic target of interest should be selected. Examples include, but are not limited to, HeLa (cervical), MCF-7 (breast), A549 (lung), and HepG2 (liver) cells.

-

Culture Medium: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation Conditions: Cells are cultured in a humidified incubator at 37°C with 5% CO2.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein.

-

Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

-

Cell Fixation: After treatment, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate for 1 hour at 4°C.

-

Washing: Wash the plate five times with tap water and allow it to air dry.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Washing: Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye and allow it to air dry.

-

Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

-

Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the test compound for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Visualizations

The following diagrams illustrate the experimental workflow for cytotoxicity screening and a hypothetical signaling pathway that may be affected by this compound.

Caption: Experimental workflow for in vitro cytotoxicity screening.

Caption: Hypothetical signaling pathway affected by this compound.

References

- 1. Phenanthrene Monomers and Dimers from Juncus tenuis with Antiproliferative Activity and Synergistic Effect with Doxorubicin Against Human Colon Cancer Cell Lines [mdpi.com]

- 2. Unique Phenanthrenes from Juncus ensifolius and Their Antiproliferative and Synergistic Effects with the Conventional Anticancer Agent Doxorubicin against Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Juncaceae Species as Promising Sources of Phenanthrenes: Antiproliferative Compounds from Juncus maritimus Lam - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimicrobial and cytotoxic properties of 9,10-dihydrophenanthrenes: structure-activity studies on juncusol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Investigation of natural phenanthrenes and the antiproliferative potential of juncusol in cervical cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytotoxic and Anti-inflammatory Constituents from Juncus effusus [scielo.org.mx]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the In Vitro Anti-inflammatory Potential of Dehydrojuncusol and Related Natural Compounds

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: While this guide focuses on the anti-inflammatory potential of Dehydrojuncusol, specific in vitro data for this compound is limited in the available scientific literature. This compound is a natural phenanthrene compound isolated from plants like Juncus maritimus.[1] The broader class of phenanthrenes is recognized for a range of biological activities, including anti-inflammatory effects.[1] To provide a comprehensive technical overview as requested, this document will detail the established anti-inflammatory mechanisms and experimental evaluation of structurally related natural compounds, primarily the lignans Dehydrodiconiferyl alcohol (DHCA) and (7R,8S)-9-acetyl-dehydrodiconiferyl alcohol (ADDA). The methodologies and pathways described herein serve as a robust framework for the investigation of this compound.

Quantitative Summary of Anti-inflammatory Activity

The anti-inflammatory effects of novel compounds are quantified by measuring their ability to inhibit the production of key inflammatory mediators in cell-based assays. Macrophage cell lines, such as RAW 264.7, are commonly stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response.

Table 1: In Vitro Effects of Dehydrodiconiferyl alcohol (DHCA) on Pro-inflammatory Mediators in LPS-Stimulated Macrophages [2]

| Mediator | Cell Type | LPS Concentration | DHCA Concentration | % Inhibition / Effect |

| TNF-α | RAW 264.7 | 100 ng/mL | 25 µM | Significant Reduction |

| IL-6 | RAW 264.7 | 100 ng/mL | 25 µM | Significant Reduction |

| IL-1β | RAW 264.7 | 100 ng/mL | 25 µM | Significant Reduction |

| CCL2 | RAW 264.7 | 100 ng/mL | 25 µM | Significant Reduction |

| iNOS Protein | RAW 264.7 | 100 ng/mL | 25 µM | Significant Reduction |

| COX-2 Protein | RAW 264.7 | 100 ng/mL | 25 µM | Significant Reduction |

| ROS | RAW 264.7 | 100 ng/mL | 25 µM | Significant Reduction |

| NF-κB DNA Binding | RAW 264.7 | 100 ng/mL | 25 µM | Significant Reduction |

Table 2: In Vitro Effects of (7R,8S)-9-acetyl-dehydrodiconiferyl alcohol (ADDA) on Pro-inflammatory Mediators in LPS-Stimulated Macrophages [3]

| Mediator | Cell Type | LPS Concentration | ADDA Concentration | % Inhibition / Effect |

| Nitric Oxide (NO) | RAW 264.7 | 1 µg/mL | 12.5 - 50 µM | Concentration-dependent Inhibition |

| iNOS Protein | RAW 264.7 | 1 µg/mL | 12.5 - 50 µM | Concentration-dependent Inhibition |

| COX-2 Protein | RAW 264.7 | 1 µg/mL | 12.5 - 50 µM | Concentration-dependent Inhibition |

| p-JNK | RAW 264.7 | 1 µg/mL | 12.5 - 50 µM | Concentration-dependent Inhibition |

| p-Akt | RAW 264.7 | 1 µg/mL | 12.5 - 50 µM | Concentration-dependent Inhibition |

| NF-κB Activation | RAW 264.7 | 1 µg/mL | 12.5 - 50 µM | Concentration-dependent Inhibition |

Molecular Mechanisms of Action

Inflammation at the cellular level is orchestrated by complex signaling pathways. The anti-inflammatory activity of compounds like DHCA and ADDA is primarily attributed to their ability to modulate the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.

Inhibition of the NF-κB Pathway

The NF-κB pathway is a cornerstone of inflammatory gene expression.[4] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα.[5] Upon stimulation by LPS, the IκB kinase (IKK) complex is activated, which then phosphorylates IκBα. This phosphorylation marks IκBα for degradation, freeing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, iNOS, and COX-2.[2][5][6]

Studies on DHCA demonstrate that it reduces the production of these pro-inflammatory molecules by down-regulating the activity of IKK, which subsequently prevents the degradation of IκBα and reduces the DNA binding activity of NF-κB.[2] Similarly, ADDA has been shown to suppress NF-κB activation in LPS-stimulated macrophages.[3]

Modulation of MAPK Pathways

The MAPK family of proteins (including JNK, ERK, and p38) plays a crucial role in translating extracellular signals into cellular responses, including inflammation.[7] LPS stimulation activates these pathways, contributing to the inflammatory response. The compound ADDA has been observed to inhibit the phosphorylation of Akt and c-Jun N-terminal kinase (JNK), indicating its modulatory effect on these upstream signaling components that can influence NF-κB activation and other inflammatory processes.[3]

Visualized Signaling Pathways and Workflows

General Workflow for In Vitro Anti-inflammatory Screening

The following diagram outlines a typical experimental workflow for assessing the anti-inflammatory properties of a test compound.

Caption: A typical workflow for in vitro anti-inflammatory compound screening.

Key Anti-inflammatory Signaling Pathways

This diagram illustrates the NF-κB and MAPK signaling pathways initiated by LPS and highlights the inhibitory points for compounds like DHCA and ADDA.

References

- 1. This compound, a Natural Phenanthrene Compound Extracted from Juncus maritimus, Is a New Inhibitor of Hepatitis C Virus RNA Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effective suppression of pro-inflammatory molecules by DHCA via IKK-NF-κB pathway, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (7R,8S)-9-acetyl-dehydrodiconiferyl alcohol inhibits inflammation and migration in lipopolysaccharide-stimulated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NF-κB - Wikipedia [en.wikipedia.org]

- 6. Hydroxytyrosol inhibits pro-inflammatory cytokines, iNOS, and COX-2 expression in human monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. MAP kinase signaling in diverse effects of ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of Dehydrojuncusol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current knowledge regarding the solubility of Dehydrojuncusol, a phenanthrene derivative with significant antiviral properties. Due to the limited availability of specific quantitative data, this document also offers insights into the solubility of the parent compound, phenanthrene, and presents a general experimental protocol for determining the solubility of natural products like this compound.

Introduction to this compound

This compound is a natural phenanthrene compound that has been isolated from plants of the Juncus species, such as Juncus maritimus.[1] It has garnered significant interest in the scientific community due to its potent inhibitory effects on the Hepatitis C Virus (HCV) RNA replication.[1] Research has identified this compound as a novel inhibitor that targets the HCV non-structural protein 5A (NS5A), a key protein in the viral replication complex.[1][2] Notably, it has shown activity against HCV variants that are resistant to other NS5A inhibitors.[2]

Solubility of this compound

Currently, there is a lack of specific, quantitative solubility data for this compound in various organic solvents within publicly accessible scientific literature. However, qualitative information from chemical suppliers indicates its solubility in a range of common organic solvents.

Table 1: Qualitative Solubility of this compound in Organic Solvents

| Solvent | Solubility |

| Chloroform | Soluble |

| Dichloromethane | Soluble |

| Ethyl Acetate | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Acetone | Soluble |

Data sourced from chemical supplier information.[3]

Solubility Profile of Phenanthrene: A Parent Compound

To provide a contextual framework for researchers, the following table summarizes the solubility of phenanthrene, the parent aromatic hydrocarbon of this compound. It is important to note that the solubility of this compound may differ due to the presence of functional groups. Phenanthrene is generally soluble in low-polarity organic solvents.[4][5]

Table 2: Quantitative Solubility of Phenanthrene in Select Organic Solvents

| Solvent | Solubility (mg/mL) |

| Ethanol | Approx. 20 |

| Dimethyl Sulfoxide (DMSO) | Approx. 30 |

| Dimethyl Formamide (DMF) | Approx. 30 |

This data is for the parent compound phenanthrene and should be used as a general guide only.[6]

Experimental Protocol for Solubility Determination

For researchers wishing to determine the precise solubility of this compound, the following is a generalized experimental protocol based on the widely used shake-flask method.[7]

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent(s) of high purity

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. A preliminary time-course study is recommended to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand to let the excess solid settle.

-

To ensure complete separation of the solid from the solution, centrifuge the vials at a high speed.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the aliquot through a syringe filter that is compatible with the organic solvent to remove any remaining micro-particulates.

-

Dilute the filtered solution with a known volume of the solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

The experiment should be performed in triplicate to ensure the reliability of the results.

-

Visualization of this compound's Mechanism of Action

This compound exerts its antiviral effect by inhibiting the Hepatitis C Virus replication. The following diagram illustrates the logical workflow of its inhibitory action on the NS5A protein.

Caption: Inhibition of HCV Replication by this compound.

The following diagram illustrates a generalized experimental workflow for determining the solubility of a compound like this compound.

Caption: Experimental Workflow for Solubility Determination.

References

- 1. This compound, a Natural Phenanthrene Compound Extracted from Juncus maritimus, Is a New Inhibitor of Hepatitis C Virus RNA Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | HCV Protease | TargetMol [targetmol.com]

- 3. This compound | CAS:117824-04-1 | Manufacturer ChemFaces [chemfaces.com]

- 4. Phenanthrene - Wikipedia [en.wikipedia.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

Methodological & Application

Application Notes and Protocols for the Isolation of Dehydrojuncusol from Juncus maritimus

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrojuncusol is a phenanthrene compound that has been isolated from various species of the Juncaceae family, including Juncus maritimus.[1][2][3] This natural product has garnered significant interest within the drug development community due to its notable biological activities. Specifically, research has identified this compound as a novel and potent inhibitor of the Hepatitis C Virus (HCV) RNA replication by targeting the NS5A protein.[2][4][5] This makes it a valuable lead compound for the development of new antiviral therapies. These application notes provide a comprehensive protocol for the isolation and purification of this compound from the rhizomes of Juncus maritimus, based on established phytochemical methodologies. The protocol is designed to be a guide for researchers aiming to obtain this compound for further biological evaluation and drug discovery efforts.

Data Presentation

The yield of this compound and other phenanthrenes can vary depending on the plant's origin, collection time, and the specific extraction and purification techniques employed. The following table summarizes quantitative data from a representative isolation process for phenanthrene-rich extracts from Juncus maritimus rhizomes.

| Parameter | Value | Source |

| Starting Plant Material | Dried and powdered rhizomes | [2] |

| Extraction Solvent | Methanol (MeOH) | [2] |

| Crude Methanolic Extract Yield | 300.0 g | [2] |

| Amount of Crude Extract Partitioned | 215.0 g | [2] |

| Partitioning Solvent | Methylene Chloride (CH₂Cl₂) | [2] |

| Yield of CH₂Cl₂ Partition | 15.0 g | [2] |

| Bioactivity of this compound (EC₅₀ against HCV) | 1.35 µM | [1][2][4] |

Experimental Protocols

This section details the methodology for the isolation and purification of this compound from Juncus maritimus.

Part 1: Extraction and Solvent Partitioning